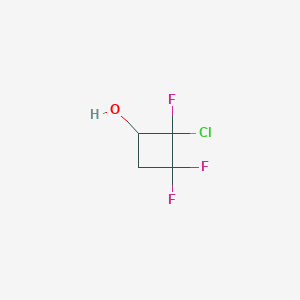

2-Chloro-2,3,3-trifluorocyclobutanol

Beschreibung

2-Chloro-2,3,3-trifluorocyclobutanol is a fluorinated cyclobutanol derivative characterized by a cyclobutane ring substituted with chlorine and three fluorine atoms. The hydroxyl (-OH) group at position 1 of the cyclobutane ring distinguishes it from structurally related halogenated cyclobutanes.

Eigenschaften

IUPAC Name |

2-chloro-2,3,3-trifluorocyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3O/c5-4(8)2(9)1-3(4,6)7/h2,9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKIJMUFJSCSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023268 | |

| Record name | 2-Chloro-2,3,3-trifluoro-1-cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126988-79-2 | |

| Record name | 2-Chloro-2,3,3-trifluoro-1-cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,3,3-trifluorocyclobutanol can be achieved through several methods. One common method involves the reaction of chlorotrifluoroethylene with vinyl acetate in the presence of hydroquinone and a terpene inhibitor. The reaction is carried out in a high-pressure shaker tube at elevated temperatures (around 215°C) for several hours . The resulting product is then purified through distillation.

Industrial Production Methods

Industrial production of 2-Chloro-2,3,3-trifluorocyclobutanol typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced distillation and purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-2,3,3-trifluorocyclobutanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Compounds with hydroxyl or amino groups.

Wissenschaftliche Forschungsanwendungen

2-Chloro-2,3,3-trifluorocyclobutanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential effects on cellular processes and pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-2,3,3-trifluorocyclobutanol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane (CAS 770-95-6)

Structural Similarities :

- Both compounds share a chloro-trifluoro-substituted cyclobutane backbone .

- The cyclobutane ring in both molecules is highly fluorinated, which enhances thermal stability and resistance to oxidation.

Key Differences :

- Functional Group: The hydroxyl group in 2-chloro-2,3,3-trifluorocyclobutanol is replaced by a trichlorosilyl (-SiCl₃) group in the silane derivative. This substitution drastically alters reactivity: The silane compound is highly moisture-sensitive, undergoing hydrolysis to release HCl (as noted in its safety data sheet) . In contrast, the hydroxyl group in the target compound may participate in hydrogen bonding or serve as a site for further functionalization (e.g., esterification).

- Applications : The silane derivative is likely used as a coupling agent or surface modifier in materials science, while the hydroxyl-containing analog could be a synthetic intermediate for bioactive molecules.

Data Comparison :

1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis[2-chloro-2,3,3-trifluoro-cyclobutane] (CAS 35208-02-7)

Structural Similarities :

- Contains two chloro-trifluorocyclobutane moieties linked by a tetrafluoroethylene bridge.

- The fluorinated backbone suggests similar electronic and steric properties to the target compound.

Key Differences :

- Functional Groups : Lacks a hydroxyl group, limiting its utility in reactions requiring alcohol functionality.

Research Findings and Implications

- Reactivity Trends: The hydroxyl group in 2-chloro-2,3,3-trifluorocyclobutanol makes it more nucleophilic than its silane or dimeric counterparts, enabling reactions like esterification or etherification.

- Thermal Stability : Fluorination at multiple positions on the cyclobutane ring likely enhances thermal stability across all analogs, as seen in related fluorocarbons .

- Toxicity and Safety : The silane derivative’s acute toxicity (due to HCl release) contrasts with the expected lower hazard profile of the hydroxylated compound, though formal toxicological data are lacking.

Biologische Aktivität

2-Chloro-2,3,3-trifluorocyclobutanol is a fluorinated compound derived from the cyclobutanone family. Its unique structure, featuring a cyclobutane ring with chlorine and trifluoromethyl substituents, lends it significant biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial and antiviral potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-2,3,3-trifluorocyclobutanol is with a molecular weight of 158.50 g/mol. Its IUPAC name is 2-chloro-2,3,3-trifluorocyclobutan-1-ol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C4H2ClF3O |

| Molecular Weight | 158.50 g/mol |

| IUPAC Name | 2-chloro-2,3,3-trifluorocyclobutan-1-ol |

| InChI | InChI=1S/C4H2ClF3O/c5-4(8)2(9)1-3(4,6)7/h1H2 |

Antimicrobial Properties

Research indicates that 2-Chloro-2,3,3-trifluorocyclobutanol exhibits notable antimicrobial activity . A study conducted by BenchChem highlights its effectiveness against various bacterial strains. The compound's mechanism appears to involve interference with bacterial cell wall synthesis and function due to its unique structural attributes.

Antiviral Activity

In addition to its antibacterial properties, the compound has been investigated for antiviral effects . Preliminary studies suggest that it may inhibit viral replication by disrupting the viral envelope or inhibiting viral enzymes essential for replication. This potential was explored in a laboratory setting where the compound demonstrated efficacy against specific viruses in vitro.

The biological activity of 2-Chloro-2,3,3-trifluorocyclobutanol is attributed to its ability to interact with various biomolecular targets :

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interactions : Its structural features allow it to bind selectively to specific receptors, modulating cellular responses.

The presence of fluorine atoms enhances binding affinity and selectivity towards molecular targets, increasing the compound's biological efficacy .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial properties of 2-Chloro-2,3,3-trifluorocyclobutanol against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential as an alternative treatment option for bacterial infections resistant to conventional therapies.

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of this compound against influenza virus strains. The results showed significant inhibition of viral replication in cell cultures treated with varying concentrations of 2-Chloro-2,3,3-trifluorocyclobutanol. Further studies are required to elucidate the precise mechanisms involved and potential clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.